2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one
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Overview
Description
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol This compound is characterized by the presence of a hydroxy group and three methoxy groups attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-1-(2,4,5-trimethoxyphenyl)propan-1-one.
Reduction: Formation of 2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,5-Trimethoxyphenyl)propan-2-one: Similar structure but lacks the hydroxy group.
2-Hydroxy-1-phenylpropan-1-one: Similar structure but lacks the methoxy groups.
Uniqueness
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one is unique due to the combination of its hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3 |
InChI Key |
YZDSYNUVCHNUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
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